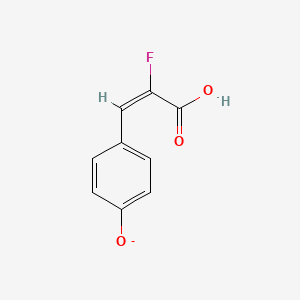

(E)-2-Fluoro-P-hydroxycinnamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-Fluoro-P-Hydroxycinnamate est une petite molécule de formule chimique C(9)H(_7)FO(_3). Elle est caractérisée par la présence d'un atome de fluor et d'un groupe hydroxyle liés à un squelette de cinnamate.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (E)-2-Fluoro-P-Hydroxycinnamate implique généralement les étapes suivantes :

Matériaux de départ : La synthèse commence par des matériaux de départ disponibles dans le commerce, tels que le fluorobenzène et le p-hydroxybenzaldéhyde.

Formation de dérivé d'acide cinnamique : La première étape consiste à former un dérivé d'acide cinnamique par une réaction de condensation de Knoevenagel. Cette réaction est réalisée en faisant réagir le p-hydroxybenzaldéhyde avec l'acide malonique en présence d'une base telle que la pipéridine.

Fluoration : Le dérivé d'acide cinnamique est ensuite soumis à une fluoration à l'aide d'un agent fluorant tel que le trifluorure de diéthylaminosulfure (DAST) pour introduire l'atome de fluor à la position souhaitée.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir this compound à haute pureté.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions de réaction pour maximiser le rendement et minimiser les coûts de production. Des réacteurs à flux continu et des systèmes automatisés sont souvent utilisés pour garantir une qualité et une efficacité constantes.

Analyse Des Réactions Chimiques

Types de réactions

(E)-2-Fluoro-P-Hydroxycinnamate subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former un dérivé quinonique correspondant.

Réduction : La double liaison dans le squelette de cinnamate peut être réduite pour former un dérivé saturé.

Substitution : L'atome de fluor peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO(_4)) et le trioxyde de chrome (CrO(_3)).

Réduction : L'hydrogénation utilisant du palladium sur carbone (Pd/C) comme catalyseur est une méthode typique pour réduire la double liaison.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés pour remplacer l'atome de fluor.

Principaux produits

Oxydation : Dérivés quinoniques.

Réduction : Dérivés saturés de cinnamate.

Substitution : Divers dérivés substitués de cinnamate en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie

En chimie, this compound est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.

Biologie

En recherche biologique, this compound est étudié pour son potentiel en tant qu'inhibiteur enzymatique. Il a été démontré qu'il inhibe le facteur inhibiteur de la migration des macrophages (MIF), une protéine impliquée dans la régulation de la réponse immunitaire {_svg_1}.

Médecine

En médecine, ce composé est étudié pour ses applications thérapeutiques potentielles. Sa capacité à inhiber le MIF suggère qu'il pourrait être utile pour traiter les maladies inflammatoires et certains types de cancer .

Industrie

Dans le secteur industriel, this compound est utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits chimiques de spécialité.

Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. Par exemple, son inhibition du facteur inhibiteur de la migration des macrophages (MIF) se produit par liaison au site actif de l'enzyme, empêchant sa fonction normale . Cette interaction perturbe la capacité de l'enzyme à catalyser son substrat, ce qui entraîne des effets en aval sur les voies de la réponse immunitaire.

Applications De Recherche Scientifique

Chemistry

In chemistry, (E)-2-Fluoro-P-Hydroxycinnamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit macrophage migration inhibitory factor (MIF), a protein involved in immune response regulation .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit MIF suggests it could be useful in treating inflammatory diseases and certain types of cancer .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mécanisme D'action

The mechanism of action of (E)-2-Fluoro-P-Hydroxycinnamate involves its interaction with specific molecular targets. For example, its inhibition of macrophage migration inhibitory factor (MIF) occurs through binding to the active site of the enzyme, preventing its normal function . This interaction disrupts the enzyme’s ability to catalyze its substrate, leading to downstream effects on immune response pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide cinnamique : Manque les groupes fluor et hydroxyle, ce qui le rend moins réactif dans certaines réactions chimiques.

Acide p-hydroxycinnamique : Contient un groupe hydroxyle, mais manque l'atome de fluor, ce qui affecte son activité biologique.

Acide 2-fluorocinnamique : Contient un atome de fluor, mais manque le groupe hydroxyle, ce qui modifie ses propriétés chimiques et biologiques.

Unicité

(E)-2-Fluoro-P-Hydroxycinnamate est unique en raison de la présence à la fois d'un atome de fluor et d'un groupe hydroxyle sur le squelette de cinnamate. Cette combinaison de groupes fonctionnels confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications.

Propriétés

Formule moléculaire |

C9H6FO3- |

|---|---|

Poids moléculaire |

181.14 g/mol |

Nom IUPAC |

4-[(E)-2-carboxy-2-fluoroethenyl]phenolate |

InChI |

InChI=1S/C9H7FO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-5,11H,(H,12,13)/p-1/b8-5+ |

Clé InChI |

SBIZDOWXYPNTOJ-VMPITWQZSA-M |

SMILES isomérique |

C1=CC(=CC=C1/C=C(\C(=O)O)/F)[O-] |

SMILES canonique |

C1=CC(=CC=C1C=C(C(=O)O)F)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.